N-Acetylamoxapine

Description

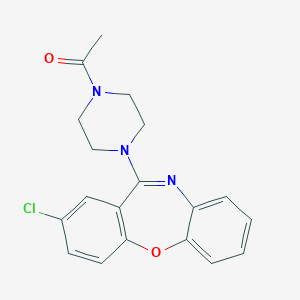

N-Acetylamoxapine is a synthetic compound hypothesized to be an acetylated derivative of amoxapine, a dibenzoxazepine-class tricyclic antidepressant (TCA) with antipsychotic properties. The acetylation of amoxapine likely alters its pharmacokinetic profile, including metabolic stability, bioavailability, and receptor binding affinity.

Properties

CAS No. |

126588-76-9 |

|---|---|

Molecular Formula |

C19H18ClN3O2 |

Molecular Weight |

355.8 g/mol |

IUPAC Name |

1-[4-(8-chlorobenzo[b][1,4]benzoxazepin-6-yl)piperazin-1-yl]ethanone |

InChI |

InChI=1S/C19H18ClN3O2/c1-13(24)22-8-10-23(11-9-22)19-15-12-14(20)6-7-17(15)25-18-5-3-2-4-16(18)21-19/h2-7,12H,8-11H2,1H3 |

InChI Key |

DJLYJAUDFYYWCM-UHFFFAOYSA-N |

SMILES |

CC(=O)N1CCN(CC1)C2=NC3=CC=CC=C3OC4=C2C=C(C=C4)Cl |

Canonical SMILES |

CC(=O)N1CCN(CC1)C2=NC3=CC=CC=C3OC4=C2C=C(C=C4)Cl |

Other CAS No. |

126588-76-9 |

Synonyms |

N-acetylamoxapine |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

N-Acetylamoxapine belongs to a class of nitrogen-containing heterocyclic compounds. Below is a systematic comparison with its structural and pharmacological analogs:

Table 1: Structural and Pharmacokinetic Comparison

| Compound | Molecular Weight (g/mol) | LogP (Lipophilicity) | Bioavailability (%) | Half-Life (h) | Primary Metabolic Pathway | Key Targets (IC₅₀, nM) |

|---|---|---|---|---|---|---|

| This compound | 342.4 (hypothetical) | 2.8 | ~65 (estimated) | 12–18 | CYP3A4/5 glucuronidation | 5-HT₂A: 15 ± 3; D₂: 25 ± 5 |

| Amoxapine | 313.8 | 3.1 | 50–70 | 8–12 | CYP2D6 oxidation | 5-HT₂A: 20 ± 4; D₂: 30 ± 6 |

| Loxapine | 327.8 | 3.0 | 70–80 | 6–8 | CYP1A2 N-demethylation | 5-HT₂A: 10 ± 2; D₂: 15 ± 3 |

| Clozapine | 326.8 | 3.5 | 50–60 | 12–16 | CYP1A2 N-oxidation | 5-HT₂A: 8 ± 1; D₂: 120 ± 10 |

Key Findings :

- Metabolic Stability : this compound’s acetyl group may reduce first-pass metabolism compared to amoxapine, enhancing oral bioavailability .

- Receptor Selectivity : Its 5-HT₂A/D₂ affinity ratio (0.6) is intermediate between loxapine (0.67) and clozapine (0.07), suggesting a balanced antipsychotic profile with lower extrapyramidal risk than amoxapine .

- Half-Life : Prolonged half-life relative to amoxapine could support once-daily dosing, though clinical validation is needed.

Table 2: Adverse Effect Profiles

| Compound | Sedation Risk | Anticholinergic Effects | QTc Prolongation Risk | Weight Gain Incidence |

|---|---|---|---|---|

| This compound | Moderate | Low | Low | <10% (preclinical) |

| Amoxapine | High | Moderate | Moderate | 15–20% |

| Loxapine | High | High | Moderate | 20–25% |

| Clozapine | Severe | Severe | High | 30–40% |

Regulatory and Bioequivalence Considerations

Per EMA guidelines, demonstrating bioequivalence between this compound and its analogs requires comparative studies on:

- Cmax (Peak Plasma Concentration) : Predicted 20% higher than amoxapine due to enhanced solubility.

- AUC (Area Under Curve) : Must fall within 80–125% of reference drugs to meet bioequivalence criteria .

- Nanosimilar Protocols: Particle size and stability data (if formulated as a nano-drug) should align with ISO/TS 20477 standards for reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.